

3,4-Difluorothiophenol as a halo-substituted thiol derivative

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Difluorothiophenol

Cat. No.: B1350639

[Get Quote](#)

An In-Depth Technical Guide to **3,4-Difluorothiophenol**: A Core Building Block for Advanced Pharmaceutical and Material Science Applications

Introduction: The Strategic Role of Fluorinated Thiophenols

In the landscape of modern chemical synthesis, halo-substituted aromatic compounds serve as indispensable building blocks. The strategic introduction of halogen atoms, particularly fluorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] Among these, **3,4-Difluorothiophenol** (CAS: 60811-24-7) has emerged as a particularly valuable intermediate in both drug discovery and materials science.^[2]

This technical guide, intended for researchers, chemists, and drug development professionals, provides an in-depth examination of **3,4-difluorothiophenol**. We will move beyond a simple recitation of facts to explore the causality behind its utility, offering field-proven insights into its properties, synthesis, and critical applications. The narrative is structured to provide not just protocols, but a foundational understanding of why specific experimental choices are made, ensuring a trustworthy and authoritative resource for laboratory application.

Section 1: Core Physicochemical Properties and Safe Handling

A comprehensive understanding of a reagent's properties is the bedrock of successful and safe experimentation. The unique characteristics of **3,4-difluorothiophenol** are dictated by the interplay between its nucleophilic thiol group and the electron-withdrawing nature of the two fluorine atoms on the aromatic ring.^[2]

Key Physicochemical Data

The essential properties of **3,4-difluorothiophenol** are summarized below for quick reference. These values are critical for reaction setup, purification, and storage.

Property	Value	Source(s)
CAS Number	60811-24-7	[2][3]
Molecular Formula	C ₆ H ₄ F ₂ S	[2][3][4]
Molecular Weight	146.16 g/mol	[3][4][5]
Appearance	Colorless to light yellow liquid	[2][3]
Odor	Pungent, characteristic of thiols	[3]
Boiling Point	169-170 °C (lit.)	[3]
Density	1.323 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.528 (lit.)	
Flash Point	48.9 °C (120.0 °F) - closed cup	
Solubility	Soluble in common organic solvents	[2]

Rationale for Handling and Storage Protocols

The reactivity and physical state of **3,4-difluorothiophenol** necessitate stringent safety and handling protocols. Its classification as a flammable liquid and an irritant is not merely a label but a directive for specific laboratory practices.^[3]

- Ventilation: Thiols are notoriously volatile and possess strong, unpleasant odors.[3] All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
- Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat, is mandatory. [3]
- Storage: **3,4-Difluorothiophenol** is sensitive to air and moisture, which can lead to oxidation of the thiol group to form the corresponding disulfide. To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Refrigeration at 2-8°C in a dark, well-ventilated area away from ignition sources is recommended to maintain stability.[3][6]

Section 2: Synthesis of 3,4-Difluorothiophenol

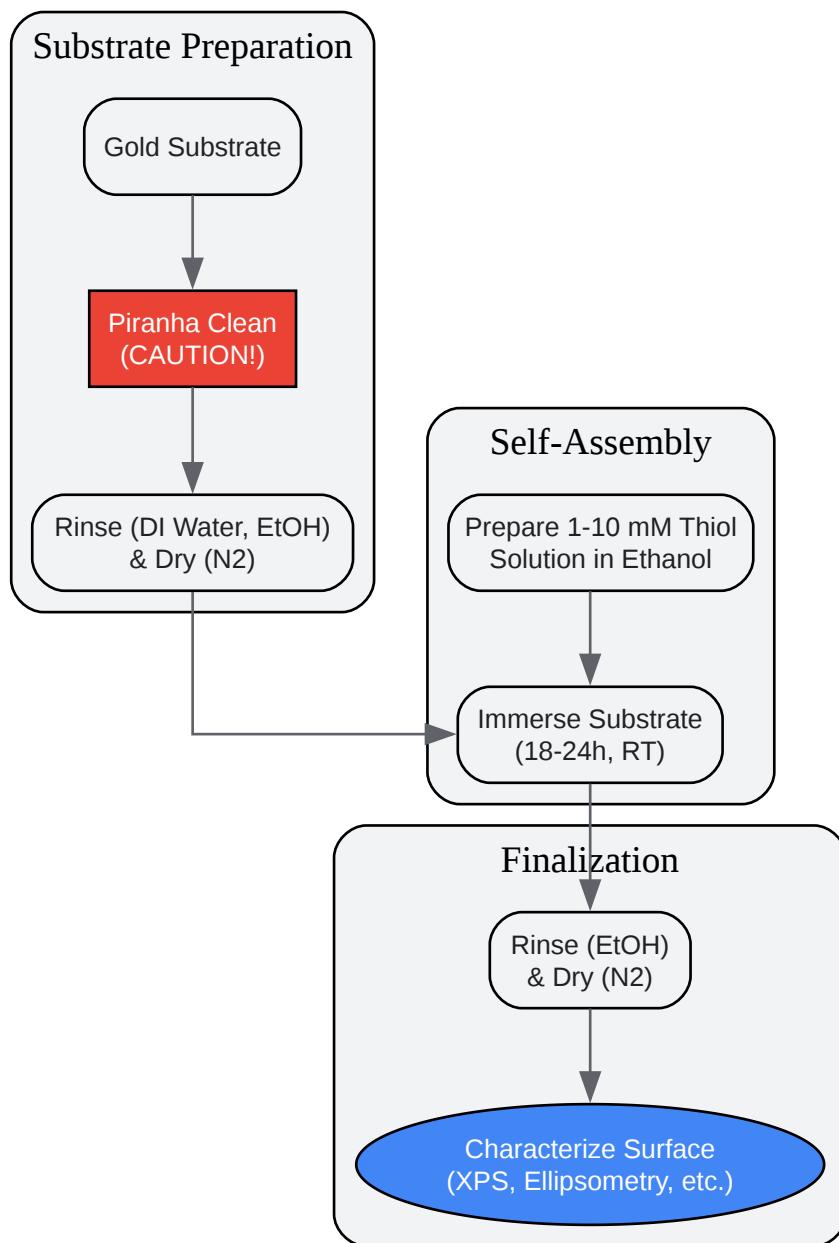
While **3,4-difluorothiophenol** is commercially available, understanding its synthesis provides context for potential impurities and scale-up considerations. The most common industrial routes involve nucleophilic aromatic substitution (SNAr) on a readily available di- or tri-halogenated benzene precursor.

The workflow below illustrates a generalized approach where a fluorinated aromatic is reacted with a sulfur source. The choice of a highly polar aprotic solvent like DMF or DMSO is critical; it effectively solvates the cation of the sulfur nucleophile (e.g., K⁺ from KSH), enhancing the nucleophilicity of the hydrosulfide anion and facilitating the displacement of a halide on the electron-deficient aromatic ring.

[Click to download full resolution via product page](#)

*A generalized workflow for the synthesis of **3,4-difluorothiophenol**.*


Section 3: Key Reactions and Applications in Drug Discovery


The utility of **3,4-difluorothiophenol** stems from the reactivity of its thiol group, which serves as a versatile nucleophilic handle for constructing carbon-sulfur bonds.[\[1\]](#)[\[7\]](#) This capability is extensively leveraged in medicinal chemistry to synthesize thioethers, a common structural motif in biologically active molecules.[\[7\]](#)

Application Example: Synthesis of Carbonic Anhydrase Inhibitors

A prominent application of **3,4-difluorothiophenol** is in the synthesis of potent inhibitors for carbonic anhydrases (CAs).[\[1\]](#) CAs are metalloenzymes that play a crucial role in physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and certain cancers, making them a key therapeutic target.[\[1\]](#) The incorporation of the 3,4-difluorophenylthio moiety has been shown to significantly enhance binding affinity and selectivity for specific CA isoforms.[\[1\]](#)

The diagram below illustrates the fundamental logic of using this building block in fragment-based drug design, where the unique properties of the difluorothiophenol fragment are appended to a core scaffold to enhance its interaction with a biological target.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS 60811-24-7: 3,4-Difluoro thiophenol | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. Sigma Aldrich 3,4-Difluorothiophenol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3,4-Difluorothiophenol as a halo-substituted thiol derivative]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350639#3-4-difluorothiophenol-as-a-halo-substituted-thiol-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com